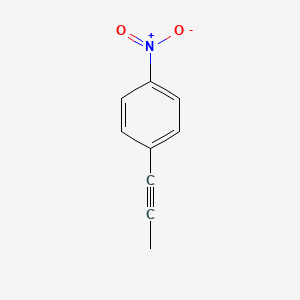

Benzene, 1-nitro-4-(1-propynyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene, 1-nitro-4-(1-propynyl)- is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzene, where a nitro group and a propynyl group are substituted at the para positions

Méthodes De Préparation

Benzene, 1-nitro-4-(1-propynyl)- can be synthesized through a variation of the Sonogashira reaction. In this method, 4-iodonitrobenzene is treated with the dianion 1,3-dilithiopropyne under specific reaction conditions . This reaction typically requires a palladium catalyst and a copper co-catalyst, along with an appropriate solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Analyse Des Réactions Chimiques

Benzene, 1-nitro-4-(1-propynyl)- undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The propynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Addition: The triple bond in the propynyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₉H₇NO₂

Molecular Weight : 161.16 g/mol

CAS Number : 28289-83-0

IUPAC Name : 1-nitro-4-prop-1-ynylbenzene

SMILES : CC#CC1=CC=C(C=C1)N+[O-]

The compound features a nitro group attached to a benzene ring with a propynyl substituent, which contributes to its unique chemical properties and reactivity.

Pharmaceutical Applications

Benzene, 1-nitro-4-(1-propynyl)- has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may enhance biological activity:

- Drug Development : The compound's unique structure may serve as a scaffold for developing new drugs targeting various diseases. Research indicates that modifications of similar nitro-substituted benzene derivatives have shown promise in treating conditions such as bacterial infections and cancer .

- Mechanism of Action : Studies suggest that nitro groups can enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes. This characteristic is particularly beneficial in designing antibiotics or anticancer agents that require effective cellular uptake .

Agricultural Applications

The compound's potential extends to agricultural chemistry:

- Pesticides and Herbicides : Due to its reactivity and ability to interact with biological molecules, Benzene, 1-nitro-4-(1-propynyl)- could be explored as an active ingredient in the development of new pesticides or herbicides. Its structure may allow for selective targeting of pest species while minimizing impact on non-target organisms.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzene, 1-nitro-4-(trifluoromethyl) | Nitro group on benzene; trifluoromethyl group | Lacks the propynyl chain |

| Benzene, 1-bromo-4-(trifluoromethyl) | Nitro group on benzene; bromine substitution | Halogenated instead of having a propynyl chain |

| Benzene, 1-amino-4-(trifluoromethyl) | Nitro replaced by amino group | Exhibits different reactivity due to amino function |

This table highlights the unique aspects of Benzene, 1-nitro-4-(1-propynyl)- compared to other related compounds, emphasizing its potential applications in various fields.

Case Study 1: Antimicrobial Activity

A study conducted on nitro-substituted benzene derivatives demonstrated that compounds similar to Benzene, 1-nitro-4-(1-propynyl)- exhibited significant antimicrobial activity against various strains of bacteria. The results indicated that structural modifications could enhance efficacy against resistant bacterial strains .

Case Study 2: Agrochemical Development

In research focused on developing new herbicides, the incorporation of propynyl groups into nitro-substituted aromatic compounds showed improved selectivity and potency against specific weed species. These findings suggest that Benzene, 1-nitro-4-(1-propynyl)- could be a valuable candidate for further exploration in agrochemical formulations .

Mécanisme D'action

The mechanism of action of Benzene, 1-nitro-4-(1-propynyl)- involves its interaction with molecular targets through its nitro and propynyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propynyl group can participate in addition and substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.

Comparaison Avec Des Composés Similaires

Benzene, 1-nitro-4-(1-propynyl)- can be compared with other similar compounds, such as:

1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has an ether linkage instead of a direct propynyl group, which can affect its reactivity and applications.

1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and uses.

Propriétés

Numéro CAS |

28289-83-0 |

|---|---|

Formule moléculaire |

C9H7NO2 |

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

1-nitro-4-prop-1-ynylbenzene |

InChI |

InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3 |

Clé InChI |

WZXVLUCWGSZORJ-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canonique |

CC#CC1=CC=C(C=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.